molecular formula C10H10O2 B580286 2-[3-(Oxiran-2-yl)phenyl]oxirane CAS No. 16832-59-0

2-[3-(Oxiran-2-yl)phenyl]oxirane

Katalognummer: B580286
CAS-Nummer: 16832-59-0
Molekulargewicht: 162.188
InChI-Schlüssel: MNJXNYZBVQJILF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-[3-(Oxiran-2-yl)phenyl]oxirane can be synthesized through the reaction of m-phenylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the epoxy groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(Oxiran-2-yl)phenyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxy groups can be oxidized to form diols.

    Reduction: Reduction reactions can convert the epoxy groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-[3-(Oxiran-2-yl)phenyl]oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[3-(Oxiran-2-yl)phenyl]oxirane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    p-Bis(epoxyethyl)benzene: Similar structure but with epoxy groups in the para position.

    o-Bis(epoxyethyl)benzene: Epoxy groups in the ortho position.

    Epoxyethylbenzene: Contains only one epoxyethyl group.

Uniqueness

2-[3-(Oxiran-2-yl)phenyl]oxirane is unique due to the positioning of its epoxy groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific applications where the orientation of functional groups is crucial.

Eigenschaften

CAS-Nummer

16832-59-0

Molekularformel

C10H10O2

Molekulargewicht

162.188

IUPAC-Name

2-[3-(oxiran-2-yl)phenyl]oxirane

InChI

InChI=1S/C10H10O2/c1-2-7(9-5-11-9)4-8(3-1)10-6-12-10/h1-4,9-10H,5-6H2

InChI-Schlüssel

MNJXNYZBVQJILF-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC(=CC=C2)C3CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.